molecular formula C8H13N3O3 B2805634 Ethyl 4-azidooxane-2-carboxylate CAS No. 2387138-41-0

Ethyl 4-azidooxane-2-carboxylate

Cat. No.: B2805634
CAS No.: 2387138-41-0
M. Wt: 199.21
InChI Key: BKXFWKSXXKZOTP-UHFFFAOYSA-N
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Description

Ethyl 4-azidooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring system substituted with an azide (-N₃) group at the 4-position and an ethyl ester (-COOEt) moiety at the 2-position. The azide group enables participation in Huisgen cycloaddition reactions, while the ester group provides versatility for further derivatization.

Properties

IUPAC Name

ethyl 4-azidooxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-2-13-8(12)7-5-6(10-11-9)3-4-14-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXFWKSXXKZOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-azidooxane-2-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of ethyl 4-bromooxane-2-carboxylate with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of substituted oxane derivatives.

    Reduction: Formation of ethyl 4-aminooxane-2-carboxylate.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Ethyl 4-azidooxane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

Mechanism of Action

The mechanism of action of ethyl 4-azidooxane-2-carboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in bioconjugation or material synthesis.

Comparison with Similar Compounds

Ethyl (4-Substituted Phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylate (Compound 9g)

Structural Features :

  • Contains a benzodioxophosphol-thiophene hybrid scaffold with a thiazolidinone ring and a phenoxy substituent.
  • Ethyl ester group at the 2-position of the thiophene ring.

Key Differences :

  • Unlike Ethyl 4-azidooxane-2-carboxylate, this compound lacks an azide group but incorporates a thiazolidinone ring, which enhances its bioactivity.
  • The benzodioxophosphol-thiophene system introduces aromaticity and planar rigidity, contrasting with the non-aromatic oxane ring in the target compound.

Ethyl 4-Methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Structural Features :

  • Bicyclo[3.2.1]octane framework with a lactone (2-oxa) and a tertiary amine (4-aza) group.
  • Ethyl ester at the 5-position and a methyl group at the 4-position.

Key Differences :

  • The bicyclo[3.2.1]octane system introduces greater steric hindrance compared to the oxane ring in this compound.
  • The lactone and amine groups in this compound differ from the azide and ester functionalities in the target molecule, altering reactivity profiles.

Ethyl 2-Aminothiazole-4-carboxylate

Structural Features :

  • Thiazole ring with an amino (-NH₂) group at the 2-position and an ethyl ester at the 4-position.

Pharmacological Relevance :

  • Widely used as a precursor for antibiotics and antitumor agents due to the thiazole core’s bioisosteric properties .

Key Differences :

  • The thiazole ring is aromatic and planar, contrasting with the non-aromatic oxane in this compound.
  • The amino group in this compound facilitates nucleophilic reactions, whereas the azide in the target compound enables click chemistry applications.

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Functional Groups Biological Activity Key Applications
This compound Oxane Azide (-N₃), Ester (-COOEt) Inferred: Click chemistry Drug intermediates, materials
Compound 9g Benzodioxophosphol-thiophene Ester, Thiazolidinone Antimicrobial Antimicrobial agents
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[...] Bicyclo[3.2.1]octane Lactone, Amine, Ester Intermediate Pharmaceutical synthesis
Ethyl 2-aminothiazole-4-carboxylate Thiazole Amino (-NH₂), Ester Antibiotic precursor Antibiotics, antitumor agents

Research Findings and Implications

  • Reactivity : this compound’s azide group positions it as a candidate for bioorthogonal reactions, unlike its ester-rich analogs .
  • Synthetic Challenges : The strained oxane ring may require specialized conditions for stabilization, contrasting with the more stable bicyclic or aromatic systems in analogs .
  • Biological Potential: While Compound 9g shows direct antimicrobial activity, the azide-functionalized oxane may require conjugation to bioactive moieties for similar efficacy .

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